REACTION_CXSMILES
|
[C:1]1([CH3:19])[CH:6]=[C:5]([CH3:7])[CH:4]=[C:3]([CH3:8])[C:2]=1[C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([N+:15]([O-])=O)[C:10]=1[CH3:18]>C(O)C.[H][H].[C].[Pd]>[C:1]1([CH3:19])[CH:6]=[C:5]([CH3:7])[CH:4]=[C:3]([CH3:8])[C:2]=1[C:9]1[C:10]([CH3:18])=[C:11]([CH:12]=[CH:13][CH:14]=1)[NH2:15] |f:3.4|
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Name
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1-mesityl-2-methyl-3-nitrobenzene
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Quantity
|
11 g
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Type
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reactant
|
Smiles
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C1(=C(C(=CC(=C1)C)C)C1=C(C(=CC=C1)[N+](=O)[O-])C)C
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Name
|
|
Quantity
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220 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
Palladium-carbon
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Quantity
|
1.1 g
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
FILTRATION
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Details
|
The mixture was filtered through Celite
|
Type
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CUSTOM
|
Details
|
evaporated
|
Type
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CUSTOM
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Details
|
The residue was purified by silica gel column chromatography (10% ethyl acetate/hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=C(C(=CC(=C1)C)C)C=1C(=C(N)C=CC1)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 84.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |